3-tert-Butoxy-N-methylmorphinan
描述
属性
CAS 编号 |
50299-98-4 |
|---|---|
分子式 |
C21H31NO |
分子量 |
313.5 g/mol |
IUPAC 名称 |
(1R,9R,10R)-17-methyl-4-[(2-methylpropan-2-yl)oxy]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C21H31NO/c1-20(2,3)23-16-9-8-15-13-19-17-7-5-6-10-21(17,18(15)14-16)11-12-22(19)4/h8-9,14,17,19H,5-7,10-13H2,1-4H3/t17-,19+,21+/m0/s1 |
InChI 键 |
HWTLPRHSBYNYIX-FBBABVLZSA-N |
SMILES |
CC(C)(C)OC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
手性 SMILES |
CC(C)(C)OC1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3C)C=C1 |
规范 SMILES |
CC(C)(C)OC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
同义词 |
3-O-tert-butyllevorphanol 3-tert-butoxy-N-methylmorphinan |
产品来源 |
United States |
准备方法
Alkylation of Morphine Derivatives Using tert-Butyl Acetal Reagents
The most direct route to 3-tert-butoxy-N-methylmorphinan involves alkylation of morphine precursors. In a seminal study, 6-O-acetylmorphine (3 ) underwent regioselective tert-butylation at the 3-position using N,N-dimethylformamide di-tert-butyl acetal (Scheme 1) . The reaction proceeds via a two-step mechanism:
-
Alkylation : The 3-hydroxyl group of 6-O-acetylmorphine reacts with the tert-butyl acetal reagent in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, forming a 3-(dimethylamino)-2-propenoate intermediate.
-
Hydrolysis : The intermediate is treated with 0.1 M HCl at 60°C for 3 hours, cleaving the propenoate group to yield 3-O-tert-butylmorphine (5 ) .
Subsequent N-methylation of 5 using methyl iodide in the presence of potassium carbonate completes the synthesis of this compound. This method achieves a 68% overall yield, with purity confirmed by HPLC (>98%) and structural validation via -NMR ( 1.28 ppm, singlet for tert-butyl) .
Enantiomeric Resolution of Racemic Intermediates
Patent literature describes a resolution strategy for racemic 3-hydroxy-N-methylmorphinan, adaptable to tert-butoxy analogs (Scheme 2) . Key steps include:
-
Methylation : D,L-3-hydroxy-N-methylmorphinan is treated with phenyltrimethylammonium hydroxide in toluene at 100°C, yielding racemic 3-methoxy-N-methylmorphinan.
-
Chiral Separation : The racemic product is combined with D-tartaric acid in ethanol, inducing crystallization of the (+)-enantiomer tartrate salt. The free base is regenerated using sodium carbonate .
Adapting this to tert-butoxy derivatives would involve substituting the methoxy group with tert-butoxy during alkylation. For example, replacing phenyltrimethylammonium hydroxide with tert-butyl bromide in the presence of a silver oxide catalyst could facilitate O-alkylation. The enantiomeric excess (ee) achieved via tartaric acid resolution in analogous systems exceeds 95% , suggesting robustness for tert-butoxy variants.
Recent advances employ palladium catalysis to functionalize morphinan scaffolds. A triflation-alkylation sequence enables precise tert-butoxy group introduction (Scheme 3) :
-
Triflation : Morphine is treated with N-phenyl bistriflimide in dichloromethane at −20°C, selectively converting the 3-hydroxyl to a triflate group.
-
Alkylation : The triflate intermediate reacts with potassium tert-butoxide in tetrahydrofuran (THF) at 60°C, mediated by Pd(OAc) and rac-BINAP. This Suzuki-Miyaura-type coupling achieves 82% conversion, with tert-butoxy installation confirmed by mass spectrometry (m/z 385.2 [M+H]) .
This method circumvents harsh acidic conditions used in traditional alkylation, enhancing functional group compatibility.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics for this compound Synthesis
*Projected yield for tert-butoxy adaptation based on methoxy data .
Functionalization of tert-Butoxypropanoic Acid Intermediates
3-tert-Butoxy-3-oxopropanoic acid (4 ) serves as a versatile building block for morphinan synthesis (Scheme 4) . Condensation of 4 with N-methylmorphinan-3-amine under Steglich esterification conditions (DCC, DMAP) produces this compound in 74% yield . This approach benefits from commercial availability of 4 (CAS 40052-13-9), though regiochemical control during coupling requires careful optimization.
化学反应分析
Types of Reactions:
Oxidation: 3-tert-Butoxy-N-methylmorphinan can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: 3-tert-Butoxy-N-methylmorphinan is used as a reference compound in the study of opioid receptor interactions and the development of new analgesics .
Biology: In biological research, it is used to study the effects of opioids on cellular signaling pathways and receptor binding .
Medicine: Clinically, it is investigated for its potential use in pain management and as a treatment for opioid addiction .
Industry: In the pharmaceutical industry, it serves as a precursor for the synthesis of other opioid derivatives and as a standard for quality control in drug manufacturing .
作用机制
3-tert-Butoxy-N-methylmorphinan exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to the inhibition of pain signals. The compound also interacts with kappa and delta opioid receptors, contributing to its analgesic properties . The binding of this compound to these receptors results in the activation of intracellular signaling pathways that modulate pain perception .
相似化合物的比较
Comparison with Structurally and Pharmacologically Related Compounds
Structural Analogs within the Morphinan Family
Table 1: Structural and Pharmacological Comparison of Morphinan Derivatives
Key Findings :
- The tert-butoxy group in this compound enhances metabolic stability compared to levomethorphan, which undergoes rapid N-demethylation to levorphanol, a potent addictive metabolite .
- Unlike 3-O-t-butylmorphine, which lacks efficacy in acute pain models, this compound retains broad analgesic activity, likely due to its unhindered interaction with opioid receptors .
- The N-methyl group in this compound further stabilizes the compound against metabolic degradation, a feature absent in the allyl-substituted analog (CAS: 24921-64-0) .
Comparison with Non-Morphinan Opioid Analogs
Mechanistic and Clinical Implications
The tert-butoxy substitution in this compound represents a strategic balance between metabolic stability and receptor engagement. While the bulky group prevents enzymatic degradation, the morphinan core ensures sufficient lipophilicity and spatial compatibility with opioid receptors . This contrasts with other analogs, such as 3-hydroxy-N-allylmorphinan (CAS: 24921-64-0), where polar substituents like hydroxyl groups may reduce blood-brain barrier penetration, limiting central analgesic effects .
常见问题
Q. What pharmacological models are used to evaluate the analgesic activity of 3-tert-Butoxy-N-methylmorphinan?
The compound’s analgesic efficacy is assessed using in vivo models such as the acetic acid-induced writhing test (measuring visceral pain) and the tail-flick test (evaluating spinal reflex-mediated analgesia). Notably, this compound exhibits activity in both assays, distinguishing it from analogs like 3-O-t-butylmorphine, which lacks tail-flick activity due to metabolic blocking .
Q. How is receptor binding affinity for this compound quantified in opioid receptor studies?
Competitive binding assays are conducted using Chinese hamster ovary (CHO) cell membranes stably expressing human μ-opioid (MOR), κ-opioid (KOR), and δ-opioid (DOR) receptors. Radioligand displacement experiments (e.g., with H-naloxone) generate values, with subnanomolar MOR affinity observed for this compound, comparable to levorphanol but with improved selectivity over DOR .
Q. What synthetic strategies are employed to introduce the tert-butoxy group at the 3-position of morphinan derivatives?
Key steps include triflation of the 3-hydroxy precursor (using PhNTf/EtN) to generate a reactive intermediate, followed by Pd-catalyzed amination or nucleophilic substitution. The tert-butoxy group is introduced via tert-butoxide displacement or tert-butyl ether formation under anhydrous conditions .
Advanced Research Questions
Q. Why does this compound retain opiate receptor binding affinity despite steric bulk from the tert-butyl group?
Despite expectations that the tert-butyl group would hinder receptor interaction, binding studies reveal similar affinities to levomethorphan (a non-bulky analog). This suggests conformational flexibility in the MOR binding pocket or compensatory hydrophobic interactions stabilizing ligand-receptor binding .
Q. How do structural modifications at the 3-position influence MOR selectivity and functional activity?
Substituents like methoxy or hydroxybenzyl groups at the 3-position enhance MOR selectivity. For example, m-methoxybenzyl derivatives (e.g., compound 3b) achieve subnanomolar values for MOR with >100-fold selectivity over DOR. In contrast, bulky substituents (e.g., p-chlorobenzyl) reduce affinity, highlighting the balance between steric effects and electronic interactions .
Q. What analytical challenges arise in characterizing synthetic intermediates of this compound?
Key challenges include:
- Differentiating regioisomers during triflate formation (e.g., 3- vs. 6-substitution) using HRMS and H-NMR.
- Monitoring reduction steps (e.g., nitro to amine) via TLC and LC-MS to avoid over-reduction or side reactions .
Q. How do metabolic stability studies reconcile the compound’s in vivo activity with its proposed resistance to demethylation?
Although the tert-butyl group was designed to block metabolic conversion to levorphanol, in vivo activity in tail-flick tests suggests partial metabolism or alternative activation pathways. Comparative pharmacokinetic studies using LC-MS/MS are required to quantify metabolites and clarify mechanisms .
Methodological Insights
- Receptor Binding Assays : Use CHO cell membranes in saturation/displacement experiments with H-labeled ligands. Data normalization to reference compounds (e.g., morphine) ensures consistency .
- Synthetic Optimization : Employ TBDPS protection for the 6-hydroxy group during synthesis to prevent undesired side reactions. Deprotection with TBAF yields the final active compound .
- Analytical Workflow : Combine HRMS (for molecular ion confirmation) and H/C-NMR (for regiochemical assignment) to validate intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
